2,4-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound notable for its intricate molecular structure and potential applications in various scientific fields. This compound features multiple functional groups, which contribute to its unique chemical properties and biological activities.
This compound belongs to a class of organic compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide group. The inclusion of a dibenzo[b,f][1,4]oxazepine structure further classifies it within heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves several steps:
The synthetic routes may involve the use of catalysts to improve reaction efficiency and techniques such as chromatography for purification. Specific reaction conditions (e.g., temperature, solvent choice) must be optimized for successful synthesis .
The molecular structure of 2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
InChI=1S/C21H18N2O6S/c1-27-19-10-8-14(12-20(19)28-2)30(25,26)23-13-7-9-17-15(11-13)21(24)22-16-5-3-4-6-18(16)29-17/h3-12,23H,1-2H3,(H,22,24)
.The compound has a molecular weight of approximately 398.44 g/mol and features multiple functional groups that contribute to its reactivity and stability.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in biological systems and potential applications in medicinal chemistry .
The mechanism of action for 2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide likely involves interactions with specific biological targets:
Further research is required to elucidate the precise mechanisms through which this compound exerts its effects in biological systems .
The physical properties include:
Key chemical properties include:
Relevant data from experimental studies can provide insights into these properties .
This compound has potential applications in several scientific domains:
CAS No.: 2183440-44-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: